Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a sulfamoyl group (-SO₂NH-) at the 3-position and a methyl ester (-COOCH₃) at the 2-position. The sulfamoyl moiety is substituted with a 4-ethylphenyl group, which introduces steric and electronic effects that influence its physicochemical properties and reactivity. These compounds are typically synthesized via copper-catalyzed cross-coupling reactions, as demonstrated in related studies ().
Properties
IUPAC Name |
methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-3-12-8-10-13(11-9-12)19-25(21,22)17-14-6-4-5-7-15(14)24-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOUIFWSKNYJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate benzene precursors.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfamoyl group.
Esterification: The carboxylic acid group on the benzothiophene can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzothiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and reduced sulfamoyl derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate. The sulfamoyl group can interact with biological targets such as enzymes and receptors, which may lead to therapeutic effects. Some notable applications include:
- Antiviral Activity : Research indicates that derivatives of sulfamoyl compounds can exhibit binding affinity to viral proteases, suggesting potential use in antiviral drug development .
- Cancer Treatment : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The benzothiophene moiety may enhance bioactivity by engaging in π-π interactions with aromatic residues in target proteins .
Materials Science
Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can serve as a building block in the synthesis of advanced materials. Its unique properties allow for:
- Polymer Development : The compound can be incorporated into polymers to impart specific functionalities, such as increased thermal stability or enhanced electrical conductivity.
- Nanomaterials : Its reactivity can be exploited to create nanostructured materials with tailored properties for applications in electronics and photonics.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| This compound | Potential antiviral | -7.33 | |
| Similar Sulfamoyl Compound A | Anticancer | -6.54 | |
| Similar Sulfamoyl Compound B | Antimicrobial | -7.22 |
Case Study 1: Antiviral Properties
A study evaluated the binding affinity of various sulfamoyl derivatives to the SARS-CoV-2 main protease (Mpro). This compound showed promising results, indicating its potential as a lead compound for developing antiviral agents against COVID-19 .
Case Study 2: Cancer Cell Proliferation Inhibition
Research focused on the anticancer properties of benzothiophene derivatives demonstrated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds, while the benzothiophene core can participate in π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the provided evidence:
Key Observations:
Substituent Effects on Reactivity and Yield: Electron-donating groups (e.g., methoxy in 3a) enhance coupling reaction yields (86–94%) compared to sterically hindered or electron-withdrawing substituents .
Physical Properties :
- Methyl esters (e.g., 3a , 3c ) generally exhibit higher melting points (92–104°C) than ethyl esters, likely due to reduced molecular flexibility . The target compound’s 4-ethylphenyl group could further elevate its melting point relative to 4-methylphenyl analogs.
- Fluorinated derivatives (e.g., 3c ) display lower melting points (92–93°C), attributed to weaker intermolecular interactions .
Structural Diversity: Sulfamoyl derivatives (e.g., Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate) differ from amino-substituted analogs (e.g., 3a, 3c) in electronic properties. The sulfamoyl group’s strong electron-withdrawing nature may alter solubility and stability compared to amino groups . Dimethoxy-substituted sulfamoyl compounds (e.g., G226-0115) highlight the role of aromatic substitution patterns in modulating biological activity, though specific data are unavailable .
Research Implications
While direct data on Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate are sparse, comparisons with analogs suggest:
- Synthetic Challenges : The 4-ethylphenyl group may necessitate optimized reaction conditions (e.g., extended reaction times or modified catalysts) to achieve satisfactory yields.
- Physicochemical Trends : The compound’s methyl ester and bulky substituent likely enhance crystallinity and thermal stability compared to ethyl esters or smaller aryl groups.
- Biological Relevance : Sulfamoyl benzothiophenes are structurally similar to pharmacophores in kinase inhibitors and antimicrobial agents, warranting further exploration .
Biological Activity
Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene class, recognized for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHNOS and a molecular weight of approximately 375.5 g/mol. Its structure features a methyl ester group, a sulfamoyl group, and a 4-ethylphenyl substituent, which contribute to its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Sulfamoyl Group : A nucleophilic substitution reaction with sulfamoyl chloride is commonly used.
- Esterification : The final step involves esterifying the carboxylic acid with methanol using an acid catalyst.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that benzothiophene derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated promising results in inhibiting tumor growth by inducing apoptosis and blocking cell cycle progression in various cancer cell lines .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 8b | HeLa | 5.2 | Induces apoptosis, blocks STAT3 phosphorylation |
| 4g | MCF7 | 10.0 | Inhibits cell proliferation via ROS modulation |
Antimicrobial Properties
Benzothiophene derivatives have also shown antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth suggests potential applications in treating infectious diseases .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 7b | 2.73 | Highly active against MDR-MTB |
| 8c | 0.60 | Significant activity against dormant BCG |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, modulating various biological pathways. For example:
- Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
- Cell Signaling Pathways : It may influence pathways involved in inflammation and cancer progression by modulating cytokine production or signaling cascades .
Case Studies
Recent studies have highlighted the potential of benzothiophene derivatives in drug design:
- Alzheimer's Disease : A series of benzothiophenes were evaluated for their ability to inhibit cholinesterases, showing promise as therapeutic agents for Alzheimer's disease .
- Tuberculosis Treatment : Research indicated that certain derivatives had low cytotoxicity while effectively targeting Mycobacterium tuberculosis, suggesting their viability as new treatments for resistant strains .
Q & A
Basic: What are the key synthetic pathways for Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?
The synthesis involves multi-step processes:
- Step 1: Construction of the benzothiophene core via cyclization reactions, often using thiophene derivatives as precursors.
- Step 2: Sulfamoylation using 4-ethylphenylsulfonamide under Pd-catalyzed cross-coupling to introduce the sulfamoyl group. Reaction conditions (e.g., 80–120°C, DMF solvent, Pd(PPh₃)₄ catalyst) are optimized for yield and regioselectivity .
- Step 3: Esterification to introduce the methyl carboxylate group, typically via acid chloride intermediates.
Optimization: Parameters like temperature (monitored via gradient heating), solvent polarity (aprotic solvents for better stability), and catalyst loading (0.5–2 mol% Pd) are systematically tested. Reaction progress is tracked using TLC and HPLC .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., sulfamoyl group at C3 via downfield shifts at δ 7.5–8.0 ppm) and confirms esterification (δ 3.8–4.0 ppm for methyl groups) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 393.45) and fragmentation patterns .
- X-ray Crystallography: SHELX and WinGX refine crystal structures, resolving bond angles (e.g., 120° for aromatic rings) and packing interactions. ORTEP-3 visualizes thermal ellipsoids to assess disorder .
Advanced: How do computational methods elucidate interactions with biological targets?
- Molecular Docking (AutoDock/Vina): Predicts binding affinities to enzymes (e.g., COX-2) by aligning the sulfamoyl group with catalytic residues (e.g., Arg120). Docking scores correlate with anti-inflammatory activity .
- QSAR Models: Electron-withdrawing groups (e.g., fluoro substituents) enhance bioactivity by increasing electrophilicity, validated via Hammett σ constants .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting hydrogen bonds with the sulfamoyl moiety .
Advanced: How can crystallographic data resolve contradictions in reported bioactivity?
Discrepancies in IC₅₀ values (e.g., 5–50 μM in cancer cells) may arise from:
- Crystal Polymorphism: Different packing modes alter solubility and bioavailability. SHELXL refines unit cell parameters to identify dominant polymorphs .
- Target Conformational Flexibility: X-ray structures of protein-ligand complexes reveal allosteric binding modes missed in docking studies.
- Assay Variability: Standardize protocols (e.g., MTT assay incubation time: 48–72 hours) to minimize false negatives .
Advanced: What strategies optimize reaction intermediates during synthesis?
- Intermediate Monitoring: TLC (silica gel, ethyl acetate/hexane) tracks sulfamoylation progress. Unreacted starting materials show lower Rf values .
- Purification: Flash chromatography (gradient elution) isolates intermediates. HPLC-MS identifies byproducts (e.g., over-oxidized thiophene rings) .
- Catalyst Recycling: Pd catalysts are recovered via column filtration, reducing costs and waste .
Basic: What in vitro assays evaluate the compound’s anticancer potential?
- Apoptosis Assays: Flow cytometry (Annexin V/PI staining) quantifies early/late apoptosis in HeLa cells. Caspase-3 activation is measured via fluorogenic substrates .
- Cell Cycle Analysis: Propidium iodide staining identifies G1/S arrest (indicative of CDK inhibition) .
- Dose-Response Curves: IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .
Advanced: How does substituent variation impact structure-activity relationships (SAR)?
- Electron-Withdrawing Groups (e.g., -F): Enhance binding to hydrophobic enzyme pockets (e.g., COX-2) but reduce solubility.
- Alkyl Chains (e.g., -CH₂CH₃): Improve membrane permeability but may increase toxicity (tested via hemolysis assays) .
- Sulfamoyl Position: C3 substitution maximizes steric complementarity with target proteins compared to C4 analogues .
Advanced: What methodologies validate the compound’s metabolic stability?
- Liver Microsome Assays: Incubate with NADPH (37°C, 1 hour); HPLC quantifies parent compound depletion. Major metabolites (e.g., demethylated derivatives) are identified via LC-MS/MS .
- CYP450 Inhibition Screening: Fluorescent probes (e.g., CYP3A4) assess competitive inhibition, guiding dose adjustments .
Basic: How is toxicity profiled in preclinical studies?
- Acute Toxicity (OECD 423): Single-dose administration in rodents (5–300 mg/kg) monitors mortality and organ histopathology .
- Genotoxicity (Comet Assay): DNA strand breaks in human lymphocytes are quantified after 24-hour exposure .
- hERG Binding Assays: Patch-clamp electrophysiology evaluates cardiac risk by measuring K+ channel blockade .
Advanced: What biophysical techniques study macromolecular interactions?
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to immobilized targets (e.g., BSA for plasma protein binding) .
- Isothermal Titration Calorimetry (ITC): Quantifies binding enthalpy (ΔH) and entropy (ΔS) for sulfamoyl-enzyme interactions .
- Cryo-EM: Resolves ligand-induced conformational changes in large complexes (e.g., tubulin polymerization inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
